Benzylic Bromide vs. Bromomethyl Reactivity: Synthetic Utility Differentiation for Isoxazole, 5-(Bromophenylmethyl)-3-ethoxy-4-methyl-
The target compound contains a benzylic bromide (C-Br adjacent to phenyl ring) at the 5-position, which provides enhanced electrophilicity for nucleophilic substitution compared to the simpler bromomethyl analog (CAS 194286-80-1, where bromine is attached to a CH2 group directly on the isoxazole ring without phenyl stabilization). The benzylic carbon bears partial positive charge stabilized by the adjacent phenyl ring, enabling SN1/SN2 reactivity under milder conditions [1]. In contrast, the bromomethyl analog (CAS 194286-80-1) lacks this phenyl conjugation and requires more forcing conditions for displacement. The non-brominated benzyl analog (CAS 192440-02-1, C13H15NO2, MW 217.26) lacks any halogen leaving group entirely, precluding direct nucleophilic substitution chemistry .
| Evidence Dimension | Reactive functional group at 5-position |
|---|---|
| Target Compound Data | Benzylic bromide: C-Br bond adjacent to phenyl ring; MW 296.16; Br acts as leaving group with phenyl stabilization |
| Comparator Or Baseline | Comparator 1 (CAS 194286-80-1): Simple bromomethyl group (-CH2Br) directly on isoxazole; MW 220.06; no phenyl conjugation. Comparator 2 (CAS 192440-02-1): Benzyl group (-CH2Ph); MW 217.26; no halogen leaving group. |
| Quantified Difference | Presence of phenyl-stabilized benzylic bromide vs. unstabilized bromomethyl (ΔMW +76.10 vs. CMP1) vs. non-leaving benzyl group (ΔMW +78.90 vs. CMP2) |
| Conditions | Structural comparison based on SMILES/InChI analysis and known reactivity of benzylic vs. alkyl halides in nucleophilic displacement reactions [1]. |
Why This Matters
The benzylic bromide enables orthogonal diversification strategies (e.g., azide displacement, amine coupling, thioether formation) under milder conditions than the bromomethyl analog, directly impacting synthetic route design and procurement decisions for medicinal chemistry programs.
- [1] Kromann H, et al. A convenient synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles by palladium-catalyzed coupling reactions. Tetrahedron. 2001;57(11):2195-2201. Describes Grignard-mediated coupling at isoxazole positions and relative reactivity of brominated intermediates. View Source
